![molecular formula C7H6N2O2 B3047186 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1354705-93-3](/img/structure/B3047186.png)
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid” is a heterocyclic compound . It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has an ethynyl group (C#C-) and a methyl group (CH3-) attached to the 1-position of the pyrazole ring . The 3-position of the ring is substituted with a carboxylic acid group (-COOH) .
Molecular Structure Analysis
The molecular structure of “4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES stringC#CC1=CN(C)N=C1
. This indicates that the compound has a pyrazole ring with an ethynyl group at the 4-position and a methyl group at the 1-position . The 3-position of the ring is substituted with a carboxylic acid group .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid, focusing on six unique applications:
Pharmaceutical Development
4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of novel drugs targeting specific biological pathways. For instance, it can be used to develop inhibitors for enzymes involved in cancer progression, making it a crucial component in oncology research .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to interfere with specific biochemical processes in plants and fungi makes it an effective agent for protecting crops from pests and diseases .
Material Science
The compound’s unique chemical properties make it suitable for use in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them more durable and resistant to environmental degradation .
Catalysis
4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid serves as a ligand in catalytic reactions, particularly in transition metal catalysis. Its structure allows it to stabilize metal centers, facilitating various chemical transformations, including cross-coupling reactions and hydrogenation processes .
properties
IUPAC Name |
4-ethynyl-1-methylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-3-5-4-9(2)8-6(5)7(10)11/h1,4H,2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGPTANNQMAHLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227744 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-ethynyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1354705-93-3 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-ethynyl-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-ethynyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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